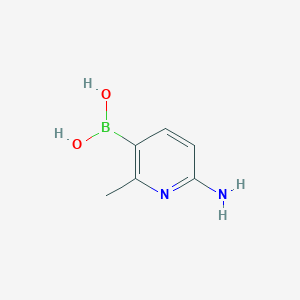

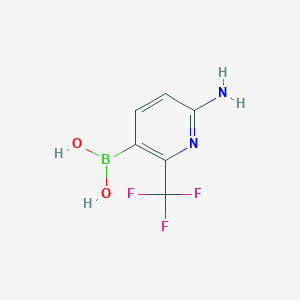

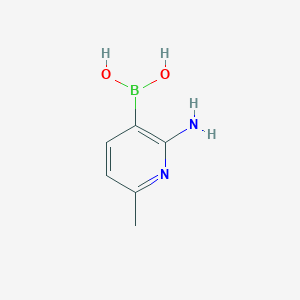

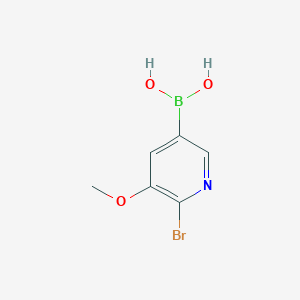

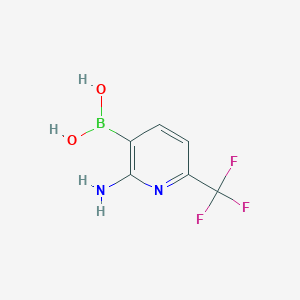

2-Amino-6-(trifluoromethyl)pyridine-3-boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-6-(trifluoromethyl)pyridine-3-boronic acid, commonly referred to as 2-AP, is a powerful and versatile boronic acid that can be used in a wide range of scientific research applications. It is a symmetrical molecule with two electron-withdrawing trifluoromethyl groups and a basic amine group. Due to its unique properties, 2-AP is often used as a reagent in organic synthesis, as a catalyst for cross-coupling reactions, and as a building block for the synthesis of complex molecules.

Detailed Synthesis Method

Design of the Synthesis Pathway

The synthesis pathway for 2-Amino-6-(trifluoromethyl)pyridine-3-boronic acid involves the reaction of 2-Amino-6-(trifluoromethyl)pyridine with boronic acid in the presence of a coupling agent.

Starting Materials

2-Amino-6-(trifluoromethyl)pyridine, Boronic acid, Coupling agent

Reaction

Step 1: Dissolve 2-Amino-6-(trifluoromethyl)pyridine in a suitable solvent., Step 2: Add boronic acid and a coupling agent to the reaction mixture., Step 3: Heat the reaction mixture under reflux for a specific time period., Step 4: Cool the reaction mixture and filter the precipitate., Step 5: Wash the precipitate with a suitable solvent and dry it under vacuum., Step 6: Purify the product using column chromatography or recrystallization.

Scientific Research Applications

2-AP has a variety of applications in scientific research. It can be used as a catalyst for cross-coupling reactions, such as the Suzuki-Miyaura reaction, and as a reagent for the synthesis of complex molecules. It can also be used as a building block for the synthesis of polymers-based materials, such as polyethers and polyesters. Additionally, 2-AP can be used as a ligand for metal-catalyzed reactions, such as the Heck reaction, and as a reagent for the synthesis of biologically active compounds.

Mechanism Of Action

The mechanism of action of 2-AP is based on the formation of a boron-amide bond between the boron atom and the amine group of 2-AP. This bond is stabilized by the electron-withdrawing nature of the trifluoromethyl groups, which increases the reactivity of the amine group, allowing it to react with boron-containing substrates.

Biochemical And Physiological Effects

2-AP has been shown to be effective in a variety of biochemical and physiological processes. In particular, it has been used to study the effects of boron on the human body, and has been found to be effective in the treatment of certain diseases, such as prostate cancer. Additionally, 2-AP has been used to study the effects of boron on the immune system, and has been found to be effective in the treatment of certain immune-related diseases, such as rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

2-AP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is highly soluble in a variety of solvents. Additionally, it is a relatively stable molecule, and can be stored for extended periods of time without significant degradation. However, 2-AP is also relatively expensive, and can be toxic in high concentrations.

Future Directions

There are several potential future directions for the use of 2-AP in scientific research. For example, it could be used as a reagent for the synthesis of complex molecules, such as peptides and proteins. Additionally, it could be used as a ligand for metal-catalyzed reactions, such as the Heck reaction, or as a catalyst for cross-coupling reactions, such as the Suzuki-Miyaura reaction. Furthermore, it could be used to study the effects of boron on the human body, and could be used to develop new treatments for various diseases. Finally, 2-AP could be used as a building block for the synthesis of polymers-based materials, such as polyethers and polyesters.

properties

IUPAC Name |

[2-amino-6-(trifluoromethyl)pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BF3N2O2/c8-6(9,10)4-2-1-3(7(13)14)5(11)12-4/h1-2,13-14H,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEBIKGQZTZFWPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)C(F)(F)F)N)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-(trifluoromethyl)pyridine-3-boronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Methoxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6354811.png)

![Ethyl 2-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B6354848.png)